molecular formula C12H16N2O B3372759 2-Methyl-6-(pyrrolidine-1-carbonyl)aniline CAS No. 926267-84-7

2-Methyl-6-(pyrrolidine-1-carbonyl)aniline

Cat. No.: B3372759
CAS No.: 926267-84-7
M. Wt: 204.27 g/mol
InChI Key: JCRZKBKIXAQQNG-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidine-1-carbonyl)aniline is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, which is further substituted with a methyl group. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with pyrrolidine under specific conditions. The nitro group is reduced to an amine, and the resulting compound is then acylated with pyrrolidine-1-carbonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidine-1-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted aniline compounds .

Scientific Research Applications

2-Methyl-6-(pyrrolidine-1-carbonyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites, altering the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(pyrrolidine-1-carbonyl)benzene
  • 2-Methyl-6-(pyrrolidine-1-carbonyl)pyridine
  • 2-Methyl-6-(pyrrolidine-1-carbonyl)phenol

Uniqueness

2-Methyl-6-(pyrrolidine-1-carbonyl)aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2-amino-3-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-4-6-10(11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRZKBKIXAQQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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